(4aS,8S,8aS)-5-[(tert-butoxy)carbonyl]-octahydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid
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Overview
Description
(4aS,8S,8aS)-5-[(tert-butoxy)carbonyl]-octahydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid is a complex organic compound with a unique structure. This compound is characterized by its octahydro-2H-pyrano[3,2-b]pyridine core, which is further functionalized with a tert-butoxycarbonyl group and a carboxylic acid group. The stereochemistry of the compound is defined by the (4aS,8S,8aS) configuration, indicating the specific spatial arrangement of the atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,8S,8aS)-5-[(tert-butoxy)carbonyl]-octahydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrano[3,2-b]pyridine core, followed by the introduction of the tert-butoxycarbonyl group and the carboxylic acid group. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The industrial production methods are designed to ensure consistency, purity, and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4aS,8S,8aS)-5-[(tert-butoxy)carbonyl]-octahydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deprotected amines.
Scientific Research Applications
Chemistry
In chemistry, (4aS,8S,8aS)-5-[(tert-butoxy)carbonyl]-octahydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme interactions, receptor binding, and other biochemical processes. Its stereochemistry and functional groups allow for specific interactions with biological targets.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic effects. The compound’s structure may be modified to enhance its pharmacological properties, such as bioavailability and target specificity.
Industry
In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of (4aS,8S,8aS)-5-[(tert-butoxy)carbonyl]-octahydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid involves its interaction with specific molecular targets. The compound’s functional groups and stereochemistry allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrano[3,2-b]pyridine derivatives with different functional groups. Examples include:
- (4aS,8S,8aS)-5-[(tert-butoxy)carbonyl]-octahydro-2H-pyrano[3,2-b]pyridine-8-carboxamide
- (4aS,8S,8aS)-5-[(tert-butoxy)carbonyl]-octahydro-2H-pyrano[3,2-b]pyridine-8-methyl ester
Uniqueness
The uniqueness of (4aS,8S,8aS)-5-[(tert-butoxy)carbonyl]-octahydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid lies in its specific stereochemistry and functional groups. These features confer distinct reactivity and interaction profiles, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
1445951-37-0 |
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Molecular Formula |
C14H23NO5 |
Molecular Weight |
285.34 g/mol |
IUPAC Name |
(4aS,8S,8aS)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyridine-8-carboxylic acid |
InChI |
InChI=1S/C14H23NO5/c1-14(2,3)20-13(18)15-7-6-9(12(16)17)11-10(15)5-4-8-19-11/h9-11H,4-8H2,1-3H3,(H,16,17)/t9-,10-,11-/m0/s1 |
InChI Key |
JVUOJYXGFHBCKO-DCAQKATOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@H]2[C@@H]1CCCO2)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C2C1CCCO2)C(=O)O |
Origin of Product |
United States |
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